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  • Product: 4-Amino-3-(4-methylphenyl)butanoic acid
  • CAS: 28311-38-8

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic and Analytical Guide to 4-Amino-3-(4-methylphenyl)butanoic Acid

Introduction 4-Amino-3-(4-methylphenyl)butanoic acid is a γ-amino acid derivative with a structure that suggests potential applications in medicinal chemistry and neuroscience, given its analogy to pharmacologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-(4-methylphenyl)butanoic acid is a γ-amino acid derivative with a structure that suggests potential applications in medicinal chemistry and neuroscience, given its analogy to pharmacologically active compounds like Phenibut (4-amino-3-phenylbutanoic acid) and Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).[1] As with any novel compound intended for research or drug development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-Amino-3-(4-methylphenyl)butanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is synthesized from established principles of spectroscopy and data from structurally related molecules to serve as a predictive reference for researchers.

This document is designed to be a practical resource for scientists, offering not only predicted spectral data but also the underlying scientific rationale for these predictions and standardized protocols for experimental data acquisition.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 4-Amino-3-(4-methylphenyl)butanoic acid, highlighting the key functional groups that will be referenced throughout this guide.

Caption: Molecular structure of 4-Amino-3-(4-methylphenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally similar compounds and established substituent effects.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.2br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, typical for carboxylic acids.
~7.15d2HAr-HAromatic protons ortho to the alkyl substituent are expected to appear as a doublet.
~7.05d2HAr-HAromatic protons meta to the alkyl substituent will also be a doublet due to coupling with the ortho protons.
~3.2-3.4m1HH3This methine proton, being adjacent to the aromatic ring and the chiral center, will be a multiplet.
~2.9-3.1m2HH4The two diastereotopic protons on the carbon bearing the amino group will appear as a multiplet.
~2.4-2.6m2HH2The two diastereotopic protons adjacent to the carbonyl group will be a multiplet.
2.29s3HAr-CH₃The methyl protons on the aromatic ring will give a singlet.
(broad)br s2HNH₂The amino protons are often broad and may exchange with water in the solvent. Their chemical shift can vary.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~174C1 (C=O)The carbonyl carbon of the carboxylic acid is expected in this downfield region.[2]
~138Ar-C (ipso to alkyl chain)The ipso-carbon attached to the butanoic acid chain.
~136Ar-C (ipso to methyl)The ipso-carbon attached to the methyl group.
~129Ar-CHAromatic methine carbons.
~128Ar-CHAromatic methine carbons.
~48C4 (CH₂-NH₂)The carbon attached to the amino group.
~42C3 (CH-Ar)The methine carbon attached to the aromatic ring.
~38C2 (CH₂-COOH)The carbon alpha to the carbonyl group.
~21Ar-CH₃The methyl carbon on the aromatic ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -COOH, -NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Solvent suppression techniques may be necessary if residual solvent signals interfere with analyte peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands (Solid State, KBr or ATR)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (Carboxylic Acid)The very broad absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[3]
~3200-3000MediumN-H stretch (Amine)The N-H stretching vibrations of the primary amine will likely be superimposed on the broad O-H band.
~3050-3000MediumC-H stretch (Aromatic)Stretching vibrations of the C-H bonds on the aromatic ring.
~2960-2850MediumC-H stretch (Aliphatic)Asymmetric and symmetric stretching of the C-H bonds in the butanoic acid chain and the methyl group.
~1710StrongC=O stretch (Carboxylic Acid)The strong absorption due to the carbonyl stretch is a key feature of carboxylic acids.[4]
~1600, ~1480Medium-WeakC=C stretch (Aromatic)Characteristic stretching vibrations of the aromatic ring.
~1580MediumN-H bend (Amine)The bending vibration of the primary amine.
~1410MediumO-H bend (Carboxylic Acid)In-plane bending of the carboxylic acid O-H group.
~1250Broad, StrongC-O stretch (Carboxylic Acid)The C-O single bond stretch of the carboxylic acid.
~820StrongC-H out-of-plane bend (Aromatic)This strong absorption is indicative of a 1,4-disubstituted (para) aromatic ring.
Experimental Protocol for IR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Sample Sample ATR_Crystal ATR Crystal (e.g., Diamond) Sample->ATR_Crystal Direct Application KBr_Pellet Mix with KBr & Press Sample->KBr_Pellet Solid Sample FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer KBr_Pellet->FTIR_Spectrometer Interferogram Interferogram FTIR_Spectrometer->Interferogram Acquire Signal Fourier_Transform Fourier Transform Interferogram->Fourier_Transform IR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) Fourier_Transform->IR_Spectrum

Caption: Workflow for acquiring an FTIR spectrum.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

  • Sample Preparation (ATR):

    • Attenuated Total Reflectance (ATR) is a common and simple method.

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Press the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Predicted Molecular Ion (M⁺•): m/z 193

Predicted Key Fragments
m/zProposed FragmentRationale
193[C₁₁H₁₅NO₂]⁺•Molecular ion peak.
175[M - H₂O]⁺•Loss of water from the carboxylic acid.
148[M - COOH]⁺Loss of the carboxyl group (45 Da).
106[C₇H₆-CH₂]⁺Benzylic cleavage, leading to the formation of a tropylium-like ion.
91[C₇H₇]⁺Tropylium ion, a common fragment for alkyl-substituted benzene rings.
74[CH₂(NH₂)COOH]⁺Cleavage alpha to the aromatic ring.
Experimental Protocol for MS Data Acquisition
  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, which is excellent for structural elucidation and library matching.

    • Electrospray Ionization (ESI): A soft ionization technique often coupled with liquid chromatography (LC-MS). It typically yields the protonated molecule [M+H]⁺ (m/z 194) or the deprotonated molecule [M-H]⁻ (m/z 192) with minimal fragmentation. ESI is ideal for confirming the molecular weight.

  • Instrumentation:

    • GC-MS (for EI): The sample may need to be derivatized (e.g., silylation) to increase its volatility for gas chromatography.

    • LC-MS (for ESI): The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer via an HPLC system.

    • Direct Infusion: The sample can be directly infused into the mass spectrometer for rapid analysis without chromatographic separation.

  • Data Acquisition:

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-500).

    • High-resolution mass spectrometry (HRMS) is highly recommended to determine the elemental composition of the molecular ion and key fragments, providing definitive confirmation of the chemical formula.

Conclusion

The comprehensive spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust analytical framework for the characterization of 4-Amino-3-(4-methylphenyl)butanoic acid. By combining these techniques, researchers can unambiguously confirm the structure and purity of this compound. The provided protocols offer standardized methods for acquiring high-quality data, ensuring reproducibility and reliability in research and development settings. This guide serves as a foundational reference to support the synthesis and investigation of this and other related novel chemical entities.

References

  • Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of butanoic acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Available at: [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Available at: [Link]

  • Stanciu, M. A. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 4-Amino-3-(4-methylphenyl)butanoic Acid (Tolibut)

Distribution: For Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive overview of 4-Amino-3-(4-methylphenyl)butanoic acid, a GABA analogue known as Tolibut.

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-(4-methylphenyl)butanoic acid, a GABA analogue known as Tolibut. As a derivative of the well-characterized nootropic and anxiolytic agent phenibut, Tolibut is posited to exert its primary therapeutic effects through agonism at the γ-aminobutyric acid type B (GABA-B) receptor. This document synthesizes the available information on its chemical properties, mechanism of action, and potential therapeutic applications. Furthermore, it outlines detailed experimental protocols for its synthesis, in-vitro characterization, and in-vivo evaluation of its anxiolytic, antidepressant, and neurological effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.

Introduction and Chemical Profile

4-Amino-3-(4-methylphenyl)butanoic acid, also referred to as Tolibut or β-(4-methylphenyl)-GABA, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It belongs to the family of β-aryl-γ-aminobutyric acid derivatives, which includes the clinically used drugs baclofen (a muscle relaxant) and phenibut (an anxiolytic and nootropic).[1] The key structural feature of Tolibut is the presence of a p-tolyl group at the β-position of the GABA backbone, which is anticipated to facilitate its passage across the blood-brain barrier, a limitation for GABA itself.

PropertyValueSource
IUPAC Name 4-Amino-3-(4-methylphenyl)butanoic acidN/A
Synonyms Tolibut, 3-(p-tolyl)-4-aminobutyric acid, β-(4-methylphenyl)-GABA
Molecular Formula C11H15NO2N/A
Molecular Weight 193.24 g/mol N/A
CAS Number Not availableN/A

Mechanism of Action: GABA-B Receptor Agonism

The primary molecular target of 4-Amino-3-(4-methylphenyl)butanoic acid is the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) widely distributed throughout the central nervous system.[2] Activation of GABA-B receptors leads to a cascade of inhibitory downstream signaling events.

GABA-B Receptor Signaling Pathway

GABA-B receptors are heterodimers composed of GABAB1 and GABAB2 subunits.[3] Upon agonist binding to the GABAB1 subunit, a conformational change is induced, leading to the activation of associated Gi/o proteins. This activation results in:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions, which is crucial for neurotransmitter release.

The net effect of GABA-B receptor activation is a reduction in neuronal firing and a decrease in the release of excitatory neurotransmitters.

GABA_B_Signaling GABAB_R GABA-B Receptor (GABAB1/GABAB2) Gi_o Gi/o Protein GABAB_R->Gi_o AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Conversion GIRK GIRK Channel K_ion GIRK->K_ion K+ Efflux VGCC Voltage-Gated Ca2+ Channel Ca_ion VGCC->Ca_ion Ca2+ Influx (Reduced) Tolibut 4-Amino-3-(4-methylphenyl)butanoic acid (Tolibut) Tolibut->GABAB_R Gi_o->AC Inhibits Gi_o->GIRK Activates Gi_o->VGCC ATP ATP ATP->AC Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis and Decarboxylation cluster_step4 Step 4: Cyclization to Imide cluster_step5 Step 5: Hofmann Rearrangement A p-Methylbenzaldehyde C Ethyl 2-cyano-3-(4-methylphenyl)acrylate A->C B Ethyl Cyanoacetate B->C E Triethyl 3-(4-methylphenyl)propane-1,1,2-tricarboxylate C->E D Diethyl Malonate D->E F 3-(4-methylphenyl)glutaric acid E->F G 3-(4-methylphenyl)glutarimide F->G H 4-Amino-3-(4-methylphenyl)butanoic acid (Tolibut) G->H

Sources

Foundational

A Technical Guide to 4-Amino-3-(4-methylphenyl)butanoic Acid: Synthesis, Pharmacology, and Therapeutic Potential

Foreword This document provides an in-depth technical overview of 4-Amino-3-(4-methylphenyl)butanoic acid, a notable analog of γ-aminobutyric acid (GABA). Known in some contexts as Tolibut, this compound belongs to the f...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This document provides an in-depth technical overview of 4-Amino-3-(4-methylphenyl)butanoic acid, a notable analog of γ-aminobutyric acid (GABA). Known in some contexts as Tolibut, this compound belongs to the family of gabapentinoids, which includes well-known therapeutic agents such as baclofen and phenibut.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive exploration of its synthesis, predicted pharmacological activity, and potential as a modulator of GABAergic neurotransmission. By examining its structure-activity relationship in the context of its chemical congeners, we aim to provide a foundational understanding for future research and development endeavors.

Introduction: The Significance of β-Aryl GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[3] However, the therapeutic utility of GABA itself is limited by its inability to cross the blood-brain barrier. This limitation spurred the development of lipophilic GABA analogs capable of penetrating the CNS.

The introduction of a β-phenyl group to the GABA backbone, as seen in phenibut (β-phenyl-GABA), significantly enhances blood-brain barrier permeability, unlocking a range of neuromodulatory effects.[2][4] These compounds primarily exert their effects through agonism at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[4][5]

4-Amino-3-(4-methylphenyl)butanoic acid, the subject of this guide, is a structural derivative of phenibut, featuring a methyl group at the para-position of the phenyl ring. This substitution is anticipated to modulate its lipophilicity and interaction with the GABA-B receptor, thereby influencing its potency and pharmacokinetic profile. Understanding the nuances of this specific analog is critical for exploring its potential as a refined therapeutic agent for conditions such as anxiety disorders, spasticity, and other neurological conditions.[1][6]

Chemical Synthesis: A Modern Approach

The synthesis of β-aryl-γ-aminobutyric acids has evolved to allow for efficient and stereoselective production. A contemporary and effective method for synthesizing 4-Amino-3-(4-methylphenyl)butanoic acid and its derivatives involves the use of donor-acceptor cyclopropanes.[6] This approach offers a concise route to the target molecule.[6]

Synthetic Workflow

The synthesis can be conceptualized as a two-step, one-pot process, which is both elegant and efficient.[6] The workflow begins with the reaction of a p-tolyl-substituted donor-acceptor cyclopropane with ammonia, followed by acidic hydrolysis to yield the final product.

G cluster_0 Step 1: Ring Opening and Amidation cluster_1 Step 2: Hydrolysis DA_Cyclopropane Donor-Acceptor Cyclopropane (p-tolyl substituted) Pyrrolidinone 2-Oxopyrrolidine-3-carboxamide Intermediate DA_Cyclopropane->Pyrrolidinone Nucleophilic Ring Opening Ammonia Ammonia (NH3) Ammonia->Pyrrolidinone Amidation Final_Product 4-Amino-3-(4-methylphenyl)butanoic acid (as Hydrochloride Salt) Pyrrolidinone->Final_Product Acidic Hydrolysis HCl Hydrochloric Acid (3 M) HCl->Final_Product

Caption: Synthetic workflow for 4-Amino-3-(4-methylphenyl)butanoic acid.

Detailed Experimental Protocol

The following protocol is adapted from a general method for the synthesis of γ-aryl-γ-aminobutyric acids.[6]

Materials:

  • p-tolyl substituted donor-acceptor cyclopropane

  • Aqueous ammonia (25%)

  • Dichloromethane (DCM)

  • Hydrochloric acid (3 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Ring-opening and Amidation:

    • To a solution of the p-tolyl substituted donor-acceptor cyclopropane (1.0 mmol) in dichloromethane (5 mL), add aqueous ammonia (25%, 5 mL).

    • Stir the biphasic mixture vigorously at room temperature for 24 hours.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-oxopyrrolidine-3-carboxamide intermediate.

  • Acidic Hydrolysis:

    • To the crude intermediate from the previous step, add 3 M hydrochloric acid (10 mL).

    • Heat the mixture to reflux and maintain for 4 hours.

    • After cooling to room temperature, wash the aqueous solution with dichloromethane (2 x 10 mL) to remove any non-polar impurities.

    • Evaporate the aqueous solution to dryness under reduced pressure to afford 4-Amino-3-(4-methylphenyl)butanoic acid as its hydrochloride salt.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data should be consistent with the formation of the target compound.

Pharmacological Profile

The pharmacological activity of 4-Amino-3-(4-methylphenyl)butanoic acid is predicted to be primarily mediated by its action on GABA-B receptors.

Mechanism of Action: GABA-B Receptor Agonism

As a close analog of phenibut and baclofen, 4-Amino-3-(4-methylphenyl)butanoic acid is expected to function as a GABA-B receptor agonist.[4] GABA-B receptors are heterodimeric GPCRs composed of GABA-B1 and GABA-B2 subunits.[5] Ligand binding to the Venus flytrap domain of the GABA-B1 subunit induces a conformational change that activates the receptor complex.[5]

This activation leads to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:[5]

  • Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • Modulation of ion channels: The Gβγ subunit directly interacts with and inhibits presynaptic voltage-gated calcium channels (Ca²⁺), reducing neurotransmitter release.[5] It also activates postsynaptic inwardly rectifying potassium channels (K⁺), leading to hyperpolarization of the neuronal membrane.[5]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Agonist 4-Amino-3-(4-methylphenyl)butanoic acid GABAB_R_pre GABA-B Receptor Agonist->GABAB_R_pre Binds GABAB_R_post GABA-B Receptor Agonist->GABAB_R_post Binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre Activates Ca_channel Voltage-gated Ca2+ Channel G_protein_pre->Ca_channel Gβγ inhibits NT_release Neurotransmitter Release (e.g., Glutamate) Ca_channel->NT_release Ca2+ influx reduced G_protein_post Gi/o Protein GABAB_R_post->G_protein_post Activates K_channel GIRK Channel (K+) G_protein_post->K_channel Gβγ activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) K_channel->Hyperpolarization K+ efflux

Caption: Proposed GABA-B receptor signaling pathway.

Structure-Activity Relationship (SAR) and Predicted Biological Effects

The biological activity of β-phenyl-GABA analogs is highly dependent on their stereochemistry and the nature of the substituent on the phenyl ring.[4]

  • Stereochemistry: For phenibut and baclofen, the (R)-enantiomer is significantly more active at the GABA-B receptor than the (S)-enantiomer.[7] It is therefore highly probable that (R)-4-Amino-3-(4-methylphenyl)butanoic acid is the more potent enantiomer.

  • Phenyl Ring Substitution: The para-substitution on the phenyl ring plays a critical role in modulating potency. The chloro-substituent in baclofen leads to higher potency compared to the unsubstituted phenibut. The 4-methyl group in the target compound is expected to increase lipophilicity, which could enhance its ability to cross the blood-brain barrier. The electronic effect of the methyl group (weakly electron-donating) compared to the chloro group (electron-withdrawing) will also influence the interaction with the receptor binding pocket. It is plausible that the 4-methyl analog will have a pharmacological profile intermediate between phenibut and baclofen.

Predicted Biological Effects:

Based on its structural similarity to phenibut and baclofen, 4-Amino-3-(4-methylphenyl)butanoic acid is expected to exhibit a range of CNS effects, including:

  • Anxiolytic properties

  • Sedative effects

  • Muscle relaxant properties

  • Nootropic (cognition-enhancing) effects

Physicochemical Properties and Data Summary

A summary of the key physicochemical properties of 4-Amino-3-(4-methylphenyl)butanoic acid and its close analogs is presented below for comparative analysis.

CompoundMolecular FormulaMolar Mass ( g/mol )Predicted XLogP3Key Phenyl Substituent
4-Amino-3-(4-methylphenyl)butanoic acid C₁₁H₁₅NO₂193.24~1.5-CH₃
Phenibut[2]C₁₀H₁₃NO₂179.221.2-H
Baclofen[8]C₁₀H₁₂ClNO₂213.661.3-Cl

Note: XLogP3 values are estimations and serve for comparative purposes.

Conclusion and Future Directions

4-Amino-3-(4-methylphenyl)butanoic acid represents a compelling molecule within the class of GABA-B receptor agonists. Its synthesis is achievable through modern organic chemistry methods, and its pharmacological profile can be rationally predicted based on well-established structure-activity relationships within its chemical family. The introduction of the 4-methyl group is a key modification that warrants further investigation to fully characterize its impact on receptor affinity, in vivo potency, and pharmacokinetic properties.

Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers and their subsequent pharmacological evaluation. In vitro binding assays and in vivo behavioral studies will be crucial to elucidate the precise therapeutic potential of this compound and to determine if the 4-methyl substitution offers any advantages over existing GABA-B agonists like baclofen and phenibut.

References

  • Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. In: Möhler, H. (eds) The GABA Receptors. The Receptors, vol 19. Humana Press.
  • Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABAB receptor functions by subunit composition. Nature Reviews Neuroscience, 13(6), 380–394.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
  • Zotova, A. A., et al. (2024). Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids.
  • Shulgin, A. T. (1982). Concerning the structure and activity of phenibut and its analogs. Farmakologiia i toksikologiia, 45(3), 108-110.
  • Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
  • Bowery, N. G., et al. (1980). GABAB receptor agonists and antagonists. European Journal of Pharmacology, 65(2-3), 291-292.
  • Kaupmann, K., et al. (1997). Expression cloning of GABAB receptors uncovers similarity to metabotropic glutamate receptors.
  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(30), 2641-2644.
  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5(8), 25-32.
  • Wikipedia contributors. (2024, January 20). Phenibut. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved January 27, 2026, from [Link]

  • S. J. Enna (2007). GABAB Receptor Agonists. In xPharm: The Comprehensive Pharmacology Reference. Elsevier.
  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128–134.
  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 37–42.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Amino-3-(4-methylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the experimental use of 4-Amino-3-(4-methylphenyl)butanoic acid, a structural analog of the neurotransm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the experimental use of 4-Amino-3-(4-methylphenyl)butanoic acid, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). Based on its structural similarity to known GABAergic compounds such as phenibut and baclofen, this molecule is predicted to function as a GABA-B receptor agonist, suggesting potential applications as an anxiolytic, muscle relaxant, and neuroprotective agent. This guide outlines a plausible synthetic route, protocols for in vitro characterization of its receptor activity, and a foundational in vivo model for assessing its anxiolytic potential. All protocols are presented with the understanding that they are based on established methods for analogous compounds and may require optimization.

Introduction: The Scientific Rationale

4-Amino-3-(4-methylphenyl)butanoic acid belongs to the family of GABA analogs, which are compounds designed to mimic the action of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] The addition of a lipophilic phenyl group to the GABA backbone, as seen in phenibut, facilitates its passage across the blood-brain barrier. The further addition of a methyl group at the para position of the phenyl ring in 4-Amino-3-(4-methylphenyl)butanoic acid is anticipated to modulate its pharmacokinetic and pharmacodynamic properties.

The primary molecular target for this class of compounds is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[1] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the modulation of potassium and calcium channels, ultimately resulting in a reduction of neuronal excitability.[1] This mechanism of action is the foundation for the therapeutic effects of drugs like baclofen, which is used as a muscle relaxant and anti-spastic agent.[][4]

Given this mechanistic framework, it is hypothesized that 4-Amino-3-(4-methylphenyl)butanoic acid will exhibit anxiolytic and other CNS-depressant effects. The experimental protocols detailed herein are designed to test this hypothesis by providing methods for its synthesis, purification, and pharmacological characterization.

Synthesis and Characterization

The synthesis of 4-Amino-3-(4-methylphenyl)butanoic acid can be approached through a multi-step process adapted from established methods for similar compounds.[5] A commercially available intermediate, Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid (CAS 270062-96-9), offers a more direct route to the final product.[6]

Synthesis via Boc-Protected Intermediate

The most straightforward method to obtain 4-Amino-3-(4-methylphenyl)butanoic acid is through the deprotection of its Boc-protected precursor. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and can be removed under acidic conditions.[]

Protocol 1: Boc Deprotection

  • Dissolution: Dissolve Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).[][8]

  • Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final compound.

Characterization of the Final Product

The identity and purity of the synthesized 4-Amino-3-(4-methylphenyl)butanoic acid should be confirmed using standard analytical techniques.

Analytical Method Purpose
NMR Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.[4][9][10]
Melting Point To determine the melting point range as an indicator of purity.

In Vitro Pharmacological Evaluation

To characterize the interaction of 4-Amino-3-(4-methylphenyl)butanoic acid with the GABA-B receptor, a series of in vitro assays should be performed.

Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of the compound for the GABA-B receptor.[11]

Protocol 2: GABA-B Receptor Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA) and varying concentrations of the test compound (4-Amino-3-(4-methylphenyl)butanoic acid).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the GABA-B receptor.

Protocol 3: cAMP Assay

  • Cell Culture: Use a cell line stably expressing the GABA-B receptor (e.g., CHO-K1 cells).[12]

  • Treatment: Treat the cells with varying concentrations of 4-Amino-3-(4-methylphenyl)butanoic acid in the presence of forskolin (to stimulate cAMP production).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: Generate a dose-response curve to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response). A decrease in cAMP levels indicates agonistic activity.[12]

Protocol 4: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor.[12]

  • Membrane Preparation: Use membranes from cells expressing the GABA-B receptor.

  • Incubation: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Separation and Detection: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates G-protein activation and thus agonistic activity.

In Vivo Behavioral Assessment

Based on the hypothesized anxiolytic properties, an initial in vivo assessment can be performed using a standard animal model of anxiety.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess the anxiolytic-like effects of drugs in rodents.[13][14][15][16]

Protocol 5: Elevated Plus Maze Test

  • Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animals: Use adult male mice or rats.[15]

  • Drug Administration: Administer 4-Amino-3-(4-methylphenyl)butanoic acid or vehicle control intraperitoneally at various doses 30 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Safety and Handling

As there is no specific safety data for 4-Amino-3-(4-methylphenyl)butanoic acid, precautions should be based on those for structurally similar compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Visualizations

Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB GABA-B Receptor G_protein Gi/o Protein GABAB->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Ligand 4-Amino-3-(4-methylphenyl)butanoic acid Ligand->GABAB Binds to ATP ATP ATP->AC

Caption: Predicted GABA-B receptor signaling pathway for 4-Amino-3-(4-methylphenyl)butanoic acid.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment start Boc-Protected Precursor deprotection Boc Deprotection start->deprotection purification Purification deprotection->purification characterization Analytical Characterization (NMR, MS, HPLC) purification->characterization binding_assay Receptor Binding Assay (Ki determination) characterization->binding_assay functional_assay Functional Assays (cAMP, GTPγS) characterization->functional_assay epm Elevated Plus Maze (Anxiolytic Activity) functional_assay->epm

Caption: Overall experimental workflow for the characterization of 4-Amino-3-(4-methylphenyl)butanoic acid.

References

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  • PrepChem. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). The synthesis of amino acids by phase-transfer reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural pharmacology, 24(5-6), 323–341. [Link]

  • Google Patents. (n.d.). 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). GABA Receptor. In StatPearls. Retrieved from [Link]

  • Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 1), 33–35. [Link]

  • Kruegel, A. C., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 8(20), 17789–17797. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Animal models for screening anxiolytic-like drugs: a perspective. Journal of pharmacological sciences, 108(2), 133–139. [Link]

  • Kumar, V., & Bhat, Z. A. (2022). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Advanced Scientific Research, 13(3), 1-10. [Link]

  • Hines, R. M., et al. (2012). Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders. International journal of molecular sciences, 13(12), 16374–16400. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [Link]

  • Al-Qalaf, W., & Al-Hassan, J. M. (1987). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of the University of Kuwait. Science, 14(1), 123-127. [Link]

  • Jaworska, M. (2013). What is the official method for analysis of free amino acids by HPLC(WATERS)? ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid in Modern Drug Discovery. Retrieved from [Link]

  • Casida, J. E., & Durkin, K. A. (2017). GABA A receptor target of tetramethylenedisulfotetramine. Toxicology, 381, 11-16. [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural pharmacology, 24(5-6), 323–341. [Link]

  • ResearchGate. (n.d.). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • Medicosis Perfectionalis. (2021, December 31). GABA: The Brain's Main Inhibitory Neurotransmitter | Mechanism, Receptors & Clinical Importance [Video]. YouTube. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Parle, M., & Singh, N. (2011). Animal models for screening anxiolytic agents. Journal of pharmacology & pharmacotherapeutics, 2(2), 129–132. [Link]

  • Dr. Oracle. (2023, March 19). What is the mode of action of baclofen? Retrieved from [Link]

  • Patsnap Synapse. (2023, June 21). What are GABA receptor agonists and how do they work? Retrieved from [Link]

  • Wikipedia. (n.d.). Tiagabine. Retrieved from [Link]

  • 2-Minute Neuroscience. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 4-Amino-3-(4-methylphenyl)butanoic acid

Introduction: The Analytical Imperative for 4-Amino-3-(4-methylphenyl)butanoic acid 4-Amino-3-(4-methylphenyl)butanoic acid is a GABA analogue with significant interest in pharmaceutical development due to its potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Amino-3-(4-methylphenyl)butanoic acid

4-Amino-3-(4-methylphenyl)butanoic acid is a GABA analogue with significant interest in pharmaceutical development due to its potential neurological activity. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods for its quantification in both bulk form and biological matrices are paramount for pharmacokinetic, toxicokinetic, and quality control studies. The inherent chemical properties of this molecule—specifically its zwitterionic nature at physiological pH and lack of a strong native chromophore—present unique analytical challenges.[1][2] This guide provides a comprehensive overview of established analytical strategies and detailed protocols for the accurate and precise quantification of 4-Amino-3-(4-methylphenyl)butanoic acid, empowering researchers and drug development professionals with the necessary tools for their investigations.

Our approach is grounded in the established analytical chemistry of amino acids and their analogues, focusing on derivatization to enhance detectability, followed by separation and quantification using modern chromatographic techniques. We will explore three principal methodologies: High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust method development. While specific experimental data for 4-Amino-3-(4-methylphenyl)butanoic acid is not extensively published, we can infer key characteristics from structurally similar compounds.

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Formula C₁₁H₁₅NO₂Essential for mass spectrometry.
Molecular Weight 193.24 g/mol
pKa ~4 (carboxyl group), ~10 (amino group)Zwitterionic nature at neutral pH influences extraction and chromatographic retention.
logP LowHigh polarity suggests poor retention on traditional reversed-phase columns without derivatization.
UV Absorbance WeakLack of a strong chromophore necessitates derivatization for sensitive UV or fluorescence detection.
Solubility Soluble in aqueous solutionsFacilitates preparation of standards and extraction from biological fluids.

Table 1: Inferred physicochemical properties of 4-Amino-3-(4-methylphenyl)butanoic acid and their analytical implications.

I. High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV/FLD)

This is a widely accessible and robust technique for the quantification of amino acids and their analogues. The core principle involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the primary amine of 4-Amino-3-(4-methylphenyl)butanoic acid, thereby rendering it readily detectable.

Causality Behind Experimental Choices:
  • Derivatization: Essential to overcome the molecule's lack of a native chromophore. The choice of derivatizing reagent dictates the sensitivity and selectivity of the method.

  • Reversed-Phase Chromatography: The derivatized analyte is typically more hydrophobic, allowing for good retention and separation on C18 columns.

  • Gradient Elution: Often necessary to separate the derivatized analyte from reagent by-products and other matrix components.

Popular Derivatization Reagents:
  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[3][4]

    • Advantages: Fast reaction, high sensitivity (fluorescence detection).

    • Limitations: Derivatives can be unstable, does not react with secondary amines.

  • 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[5][6]

    • Advantages: Stable derivatives, reacts with a broader range of amines.

    • Limitations: Slower reaction than OPA, potential for interference from FMOC-OH by-product.

  • Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives.[7][8]

    • Advantages: Stable derivatives, dual detection possible (UV and fluorescence).

    • Limitations: Slower reaction kinetics, can produce multiple derivatives.

Experimental Workflow: OPA Derivatization for HPLC-FLD Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC-FLD Analysis s_start Start: Plasma/Urine Sample s_protein Protein Precipitation (e.g., with Acetonitrile) s_start->s_protein s_centrifuge Centrifugation s_protein->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant d_mix Mix aliquot of supernatant with OPA/thiol reagent in borate buffer s_supernatant->d_mix d_react Incubate at room temperature h_inject Inject derivatized sample d_react->h_inject h_separate Separation on C18 column (Gradient elution) h_inject->h_separate h_detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) h_separate->h_detect h_quant Quantification against calibration curve h_detect->h_quant

Workflow for HPLC-FLD analysis with OPA derivatization.
Protocol: Quantification of 4-Amino-3-(4-methylphenyl)butanoic acid in Human Plasma using OPA Derivatization and HPLC-FLD

1. Reagents and Materials:

  • 4-Amino-3-(4-methylphenyl)butanoic acid reference standard

  • Internal Standard (IS), e.g., 4-Amino-3-phenylbutanoic acid

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Preparation of Solutions:

  • Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in water and adjust pH to 10.4 with concentrated sodium hydroxide.

  • OPA Reagent: Dissolve OPA in methanol, then add 3-MPA and borate buffer. This solution should be prepared fresh daily.

  • Stock Solutions: Prepare stock solutions of the analyte and IS in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions by spiking appropriate amounts of the analyte and a fixed concentration of the IS into drug-free human plasma.

3. Sample Preparation:

  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 50 µL of the supernatant to a clean microcentrifuge tube.

4. Derivatization:

  • Add 50 µL of the OPA reagent to the 50 µL of supernatant.

  • Vortex briefly and allow to react at room temperature for 2 minutes.

  • Add 400 µL of mobile phase A to stop the reaction and dilute the sample.

5. HPLC-FLD Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Acetonitrile:Water (e.g., 30:70 v/v) with a suitable buffer (e.g., sodium acetate)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: A time-based gradient to ensure separation from interferences.

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples from the calibration curve using linear regression.

ParameterExpected Performance
Linearity 0.1 - 10 µg/mL (r² > 0.99)
LOD ~0.02 µg/mL
LOQ ~0.1 µg/mL
Intra- and Inter-day Precision < 15% RSD
Accuracy 85-115%

Table 2: Typical performance characteristics for an HPLC-FLD method with OPA derivatization.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity. It can often quantify analytes with minimal sample cleanup and may not always require derivatization. However, derivatization can be employed to improve chromatographic retention and ionization efficiency.

Causality Behind Experimental Choices:
  • Electrospray Ionization (ESI): The polar nature of 4-Amino-3-(4-methylphenyl)butanoic acid makes it amenable to ESI, typically in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Stable Isotope Labeled Internal Standard: The use of a deuterated or ¹³C-labeled analogue of the analyte is highly recommended to compensate for matrix effects and variations in ionization.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis s_start Start: Plasma/Urine Sample s_protein Protein Precipitation (e.g., with Acetonitrile) s_start->s_protein s_centrifuge Centrifugation s_protein->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant l_inject Inject supernatant s_supernatant->l_inject l_separate Chromatographic Separation (Reversed-phase or HILIC) l_inject->l_separate l_ionize Electrospray Ionization (ESI+) l_separate->l_ionize l_msms Tandem Mass Spectrometry (MRM mode) l_ionize->l_msms l_quant Quantification l_msms->l_quant cluster_prep Sample Preparation cluster_gcms GC-MS Analysis s_start Start: Dried extract s_deriv Derivatization (e.g., Silylation with BSTFA) s_start->s_deriv s_heat Heating to drive reaction s_deriv->s_heat g_inject Inject derivatized sample s_heat->g_inject g_separate Separation on GC column g_inject->g_separate g_ionize Electron Ionization (EI) g_separate->g_ionize g_detect Mass Spectrometry (Scan or SIM mode) g_ionize->g_detect g_quant Quantification g_detect->g_quant

Sources

Method

Application Notes and Protocols for the Preparation of 4-Amino-3-(4-methylphenyl)butanoic Acid Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 4-Amino-3-(4-methylphenyl)butanoic acid. Due to the limited a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 4-Amino-3-(4-methylphenyl)butanoic acid. Due to the limited availability of public data on the specific physicochemical properties of this compound, this application note emphasizes a systematic approach to solubility determination and solution preparation. The protocols outlined herein are designed to ensure the accuracy, reproducibility, and stability of the resulting stock solutions, which are critical for downstream biological assays and other research applications.

Introduction: The Criticality of Proper Stock Solution Preparation

The reliability and reproducibility of in vitro and in vivo experiments are fundamentally dependent on the quality of the reagent solutions used. For small molecules such as 4-Amino-3-(4-methylphenyl)butanoic acid, improper preparation of stock solutions can lead to significant experimental artifacts, including inaccurate concentration determination, compound precipitation, and degradation. This guide provides a framework for establishing a robust and validated protocol for the preparation of stock solutions of this and other novel or poorly characterized compounds.

The general principles of Good Laboratory Practice (GLP) should be adhered to throughout the handling and preparation of chemical solutions to ensure safety and data integrity.[1] This includes the use of calibrated equipment, proper labeling of all solutions, and maintenance of detailed records.[1]

Compound Information and Preliminary Assessment

As of the date of this publication, detailed experimental data on the solubility and stability of 4-Amino-3-(4-methylphenyl)butanoic acid is not widely available in public databases. The molecular structure suggests it is an amino acid derivative, which can exhibit zwitterionic properties, potentially influencing its solubility in different solvents and at various pH levels.[2][3]

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Notes
4-Amino-3-(4-ethylphenyl)butanoic acidC12H17NO2207.27A structurally similar compound with an ethyl instead of a methyl group.[4]
4-amino-3-methylbutanoic acidC5H11NO2117.15Shares the amino-butanoic acid backbone but lacks the phenyl group.[5]
(R)-4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen)C10H12ClNO2213.66A well-characterized drug with a similar core structure; known to be soluble in aqueous solutions.[6][7]

The structural similarity to other amino acids and phenyl-substituted butanoic acids suggests that solvents such as dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (potentially with pH adjustment) should be evaluated for their suitability.

Safety and Handling Precautions

Prior to handling 4-Amino-3-(4-methylphenyl)butanoic acid, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier. In the absence of a specific MSDS, the compound should be treated as potentially hazardous.

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, follow established laboratory procedures for cleaning up chemical spills.

  • Hygiene: Wash hands thoroughly after handling the compound.[8] Do not eat, drink, or apply cosmetics in the laboratory.[8]

Experimental Protocol: Solubility Determination

The following protocol describes a systematic approach to determine the solubility of 4-Amino-3-(4-methylphenyl)butanoic acid in various common laboratory solvents.

Materials and Reagents
  • 4-Amino-3-(4-methylphenyl)butanoic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (ddH₂O)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure
  • Prepare a Series of Solvent Vials: Aliquot a small, precisely weighed amount of 4-Amino-3-(4-methylphenyl)butanoic acid (e.g., 1-5 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume of a different solvent (e.g., 100 µL of DMSO, EtOH, ddH₂O, and PBS).

  • Solubilization:

    • Vortex the tubes vigorously for 1-2 minutes.

    • If the compound does not dissolve, gently warm the solution (e.g., to 37°C) and vortex again. Note any changes in solubility with temperature.

    • For aqueous solvents, if the compound remains insoluble, try adjusting the pH by adding small increments of 1 M HCl or 1 M NaOH. Amino acids often have increased solubility at pH values away from their isoelectric point.[2][3]

  • Observation and Assessment:

    • Visually inspect each tube for complete dissolution. The solution should be clear and free of any visible particles.

    • If the compound dissolves, continue adding small, known volumes of the solvent until precipitation occurs to determine the saturation point.

    • If the compound does not dissolve, it can be considered poorly soluble in that solvent at the tested concentration.

  • Centrifugation: For solutions that appear to have dissolved the compound, centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-precipitates. A clear supernatant confirms complete dissolution.

Protocol for Stock Solution Preparation

Based on the results of the solubility determination, select the most appropriate solvent for your intended application. DMSO is a common choice for preparing high-concentration stock solutions of organic molecules for in vitro assays.[9]

Calculation of Required Mass

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 207.27 g/mol (using the value for the ethyl analog as an estimate[4]):

Mass (g) = 0.010 mol/L x 0.001 L x 207.27 g/mol = 0.0020727 g = 2.07 mg

Step-by-Step Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Carefully weigh out the calculated mass of 4-Amino-3-(4-methylphenyl)butanoic acid using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled vial.

Storage and Stability

The stability of 4-Amino-3-(4-methylphenyl)butanoic acid in solution is unknown. Therefore, the following best practices for storing small molecule stock solutions should be followed:

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Storage Temperature: Store the aliquots at -20°C or -80°C.

  • Desiccation: For long-term storage, it is advisable to store the aliquots in a desiccator to prevent the absorption of moisture, especially for hygroscopic solvents like DMSO.

  • Light Protection: Store the vials in the dark or use amber-colored vials to protect the compound from light-induced degradation.

Preparation of Working Solutions

For most biological experiments, the concentrated stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium.

Important Considerations:

  • Solvent Effects: When diluting a DMSO stock solution into an aqueous medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects in the assay.[10]

  • Precipitation: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can sometimes cause the compound to precipitate. To mitigate this, it is recommended to perform serial dilutions.

  • Fresh Preparation: It is best practice to prepare fresh working solutions from the frozen stock on the day of the experiment.

Workflow and Decision Making

The following diagram illustrates the workflow for preparing a stock solution of a novel compound.

G cluster_0 Preliminary Assessment cluster_1 Solubility Testing cluster_2 Stock Solution Preparation cluster_3 Storage and Use A Review available literature and MSDS for 4-Amino-3-(4-methylphenyl)butanoic acid B Assess safety and handling requirements A->B C Weigh compound into multiple vials B->C D Add test solvents (DMSO, EtOH, Aqueous Buffers) C->D E Vortex, warm, and/or adjust pH to facilitate dissolution D->E F Visually inspect and centrifuge to confirm solubility E->F G Select optimal solvent based on solubility and application F->G Solubility Determined? H Calculate required mass for desired concentration G->H I Weigh compound and add solvent H->I J Ensure complete dissolution I->J K Aliquot into single-use volumes J->K L Store at -20°C or -80°C, protected from light and moisture K->L M Prepare fresh working solutions by dilution for experiments L->M

Caption: Workflow for preparing a stock solution of a novel compound.

Conclusion

The preparation of accurate and stable stock solutions of 4-Amino-3-(4-methylphenyl)butanoic acid is achievable through a systematic and careful approach. By first determining the solubility of the compound in various solvents and then following best practices for solution preparation, storage, and handling, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3539719, 4-Amino-3-methylbutanoic acid. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13633386, 4-Amino-3-methylbutanoic acid hydrochloride. Retrieved January 27, 2026, from [Link].

  • Belov, F., Villinger, A., & von Langermann, J. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 675566, 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved January 27, 2026, from [Link].

  • Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. ResearchGate. Retrieved January 27, 2026, from [Link]

  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved January 27, 2026, from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved January 27, 2026, from [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved January 27, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 27, 2026, from [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. Retrieved January 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Scaling up the synthesis of 4-Amino-3-(4-methylphenyl)butanoic acid

An essential precursor in the development of novel pharmaceuticals, 4-Amino-3-(4-methylphenyl)butanoic acid and its analogs are of significant interest to the scientific community. As a GABA (γ-aminobutyric acid) analog,...

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in the development of novel pharmaceuticals, 4-Amino-3-(4-methylphenyl)butanoic acid and its analogs are of significant interest to the scientific community. As a GABA (γ-aminobutyric acid) analog, its structural motif is a key pharmacophore, making its efficient and scalable synthesis a critical objective for researchers in drug development.

This technical support center provides a comprehensive guide for scientists and researchers engaged in the synthesis of 4-Amino-3-(4-methylphenyl)butanoic acid. Structured as a dynamic troubleshooting resource, it addresses common challenges encountered during scale-up, offering field-proven insights and solutions grounded in established chemical principles.

Core Synthetic Strategy: An Overview

A prevalent and scalable method for synthesizing 3-aryl-4-aminobutanoic acids involves a multi-step sequence starting from readily available commercial reagents. The pathway detailed here begins with the condensation of 4-methylbenzaldehyde and ethyl acetoacetate, proceeding through hydrolysis, cyclization, amidation, and finally a Hofmann rearrangement to yield the target molecule.[1] This approach is advantageous due to its use of inexpensive starting materials and its amenability to industrial-scale production.[1]

G cluster_start Starting Materials cluster_process Synthesis Pathway cluster_end Final Product A 4-Methylbenzaldehyde C Step 1: Knoevenagel Condensation A->C B Ethyl Acetoacetate B->C D Intermediate 1: Diethyl 2,4-diacetyl-3- (4-methylphenyl)pentanedioate C->D Protic solvent, Condensation catalyst E Step 2: Hydrolysis & Decarboxylation D->E Strong base (e.g., NaOH), Heat F Intermediate 2: 3-(4-Methylphenyl)glutaric acid E->F G Step 3: Dehydrative Cyclization F->G Dehydration catalyst (e.g., Acetic Anhydride) H Intermediate 3: 3-(4-Methylphenyl)glutaric anhydride G->H I Step 4: Aminolysis H->I Strong aqua ammonia J Intermediate 4: 5-Amino-5-oxo-3- (4-methylphenyl)pentanoic acid I->J K Step 5: Hofmann Rearrangement J->K Oxidant (e.g., NaOCl), Alkaline conditions L 4-Amino-3-(4-methylphenyl) butanoic acid K->L

Caption: General workflow for the synthesis of 4-Amino-3-(4-methylphenyl)butanoic acid.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1 & 2: Condensation and Hydrolysis/Decarboxylation

Question: My initial Knoevenagel condensation reaction (Step 1) is showing low yield and multiple spots on TLC. What's going wrong?

Answer: Low yield and side product formation in the condensation of 4-methylbenzaldehyde and ethyl acetoacetate are common issues when reaction parameters are not optimized.

  • Causality: The reaction is sensitive to the catalyst, solvent, and temperature. An inappropriate catalyst may not efficiently promote the reaction, while incorrect temperature control can lead to side reactions like self-condensation of the aldehyde or ester.

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure you are using an effective condensation catalyst. Piperidine or a mixture of piperidine and acetic acid in a protic solvent like ethanol is a standard choice for this type of reaction.[1]

    • Solvent Purity: The presence of water in the solvent can inhibit the reaction. Use anhydrous solvents to maximize yield.

    • Temperature Control: Maintain a consistent temperature. Running the reaction at reflux is common, but excessive heat can degrade materials. A controlled heating mantle and monitoring are crucial.

    • Stoichiometry: Verify the molar ratios of your reactants. A slight excess of the ethyl acetoacetate may be used to ensure the complete conversion of the aldehyde.

Question: During the hydrolysis and decarboxylation step (Step 2), I'm not achieving full conversion to 3-(4-methylphenyl)glutaric acid. How can I drive this reaction to completion?

Answer: Incomplete hydrolysis of the diethyl ester intermediate is a frequent challenge, especially during scale-up.

  • Causality: Saponification requires a sufficient quantity of a strong base and adequate time and temperature to ensure both ester groups are hydrolyzed. The subsequent decarboxylation also requires heat.

  • Troubleshooting Steps:

    • Base Concentration & Equivalents: Use a strong base like sodium hydroxide or potassium hydroxide.[1] Ensure at least two molar equivalents of the base are used per mole of the diester to facilitate complete hydrolysis. An excess (e.g., 6-7 molar equivalents) can help drive the reaction.[1]

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC. The disappearance of the starting material (the diester intermediate) is a key indicator of completion.

    • Byproduct Removal: The reaction generates ethanol as a byproduct. Removing it via distillation while heating can shift the equilibrium towards the product, driving the reaction to completion.[1]

    • Acidification: After hydrolysis, the reaction mixture must be carefully acidified (e.g., with HCl or H₂SO₄) to a low pH (<1) to precipitate the diacid product.[1] Ensure thorough mixing during acidification.

ParameterRecommended ConditionRationale
Step 1 Solvent Ethanol (Protic)Facilitates the condensation mechanism.
Step 1 Catalyst Piperidine/Acetic AcidCommon base catalyst for Knoevenagel reactions.
Step 2 Base NaOH or KOH (6-7 eq.)Strong base ensures complete saponification of the diester.[1]
Step 2 Temp. RefluxProvides energy for hydrolysis and decarboxylation.
Step 3, 4 & 5: Cyclization, Aminolysis, and Rearrangement

Question: The formation of 3-(4-methylphenyl)glutaric anhydride (Step 3) is sluggish. Can this be improved?

Answer: The dehydration and ring-closing step to form the anhydride is critical and can be slow if the wrong dehydrating agent or conditions are used.

  • Causality: This is an equilibrium process that requires the efficient removal of water.

  • Troubleshooting Steps:

    • Dehydrating Agent: Acetic anhydride is a highly effective dehydrating agent for this transformation.[1] It reacts with the water formed, driving the reaction forward.

    • Solvent: A non-protic solvent is necessary to prevent interference with the anhydride formation.[1]

    • Temperature: Gentle heating can accelerate the reaction, but excessive temperatures should be avoided to prevent decomposition.

Question: I'm experiencing low yields and impurities during the Hofmann rearrangement (Step 5). How can I optimize this critical step?

Answer: The Hofmann rearrangement, which converts the pentanoic acid amide to the final butanoic acid amine, is highly sensitive to temperature and stoichiometry.

  • Causality: This reaction involves the formation of an isocyanate intermediate. Side reactions can occur if the temperature is not carefully controlled or if the stoichiometry of the oxidant is incorrect. The final product exists as a zwitterion, making its isolation pH-dependent.[2][3]

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The initial reaction with the oxidant (e.g., 10% sodium hypochlorite solution) should be performed at a low temperature (below 5 °C).[1] The temperature is then slowly raised to 10-15 °C and held, followed by a final warming period to complete the rearrangement.[1] A runaway reaction can lead to significant byproduct formation.

    • Oxidant Stoichiometry: Use a precise amount of the oxidizing agent. An excess can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion.

    • pH for Isolation: The final product is an amino acid and is amphoteric. Its solubility is highly dependent on pH. The product will precipitate from the solution at its isoelectric point. Carefully adjust the pH to 6-7 using an acid (e.g., HCl) and then a base (e.g., NaOH solution) to maximize the precipitation of the zwitterionic product.[1]

    • Purification: The crude product should be purified by recrystallization, typically from water or a water/alcohol mixture, to remove inorganic salts and organic impurities.[1]

G cluster_rearrangement Hofmann Rearrangement Troubleshooting A Low Yield or Impure Product B Incorrect Temperature Profile A->B Cause C Improper Oxidant Stoichiometry A->C Cause D Incorrect pH for Precipitation A->D Cause E Maintain Temp < 5°C initially, then slowly warm to 10-15°C B->E Solution F Use precise molar equivalents of NaOCl C->F Solution G Adjust pH carefully to 6-7 to isolate zwitterion D->G Solution

Caption: Key troubleshooting points for the Hofmann rearrangement step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider during this synthesis? A1: Several reagents used in this synthesis require careful handling. Strong bases (NaOH, KOH) and acids (HCl, H₂SO₄) are corrosive. Acetic anhydride is a lachrymator and corrosive. Sodium hypochlorite is a strong oxidant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Pay special attention to temperature control during the Hofmann rearrangement to prevent runaway reactions.

Q2: How can I effectively monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is an excellent tool for qualitative monitoring. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to track the disappearance of starting materials and the appearance of products. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the standard method.[4] ¹H and ¹³C NMR spectroscopy, as well as IR spectroscopy, are essential for structural confirmation of intermediates and the final product.[1]

Q3: My final product is difficult to crystallize. What techniques can I use? A3: If the product oils out or fails to crystallize, several techniques can be employed. First, ensure the pH is correctly adjusted to the isoelectric point (typically pH 6-7) to minimize solubility.[1] Try different recrystallization solvents, such as water, ethanol, or isopropanol, or mixtures thereof. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Seeding the solution with a small crystal of the pure product, if available, is also highly effective. Cooling the solution slowly can promote the formation of larger, purer crystals.

Q4: Are there alternative synthetic routes that avoid the Hofmann rearrangement? A4: Yes, other routes exist, often employed for synthesizing chiral versions or analogs. These can include methods starting from chiral precursors or using asymmetric catalysis.[5] For instance, syntheses may involve the use of N-protected amino acids (e.g., Boc-protected) and coupling reagents. Another strategy could involve reductive amination of a suitable keto-acid precursor, which can be achieved using chemical reducing agents or enzymatic methods for higher stereoselectivity.[6] However, for large-scale, non-chiral synthesis, the route described is often favored for its cost-effectiveness.[1]

Detailed Experimental Protocol (Adapted from CN102115450A)

This protocol is a representative example for educational and guidance purposes. Researchers must adapt it based on their specific lab conditions and scale.

Step 5: Synthesis of 4-Amino-3-(4-methylphenyl)butanoic acid (Hofmann Rearrangement)

  • Reaction Setup: In a jacketed reaction vessel equipped with an overhead stirrer, thermometer, and addition funnel, add a 25% aqueous solution of sodium hydroxide. Cool the vessel to below 10 °C using a circulating chiller.

  • Amide Addition: Slowly add 5-amino-5-oxo-3-(4-methylphenyl)pentanoic acid to the cold sodium hydroxide solution while stirring until it is fully dissolved. Maintain the temperature below 10 °C.

  • Oxidant Addition: Cool the reaction mixture to below 5 °C. Slowly add a 10% aqueous solution of sodium hypochlorite (bleach) via the addition funnel, ensuring the temperature does not exceed 5 °C.

  • Controlled Warming: After the addition is complete, slowly warm the reaction mixture to 10-15 °C and continue to stir for 4 hours.

  • Rearrangement Completion: Increase the temperature to 70 °C and hold for approximately 50-60 minutes to ensure the rearrangement is complete.

  • Quenching and pH Adjustment: Cool the reaction mixture to below 10 °C. Carefully add 31% hydrochloric acid to adjust the pH to 1-2, maintaining the low temperature.

  • Decolorization: Add activated carbon (charcoal) to the acidic mixture and stir for 1 hour at 25 °C to decolorize the solution. Filter off the activated carbon.

  • Product Precipitation: To the filtrate, slowly add a 25% sodium hydroxide solution, keeping the temperature below 25 °C, until the pH reaches 6-7.

  • Crystallization and Isolation: Cool the mixture to below 5 °C and stir slowly for 1 hour to allow the product to crystallize. Collect the solid product by suction filtration, wash the filter cake with a small amount of ice-cold water, and dry under vacuum to a constant weight.[1]

References

  • PrepChem.com. Synthesis of 4-(4-phenylphenyl)butanoic acid. Available from: [Link]

  • Google Patents. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Organic Chemistry Portal. The synthesis of amino acids by phase-transfer reactions. Available from: [Link]

  • PubMed Central. Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Available from: [Link]

  • Technical Disclosure Commons. Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Available from: [Link]

  • ResearchGate. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Available from: [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • ResearchGate. Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. Available from: [Link]

  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available from: [Link]

  • PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Chemical Synthesis with Boc-(R)-3-Amino-4-(2-methyl-phenyl)-butyric Acid. Available from: [Link]

  • YouTube. Butanoic Acid + Methylamine = ?? (N-methylbutanamide + Water). Available from: [Link]

  • PubMed Central. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Available from: [Link]

  • MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available from: [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • ResearchGate. A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Available from: [Link]

  • Reddit. Peptide synthesis troubleshooting using unnatural amino acids. Available from: [Link]

  • ResearchGate. Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and UPLC-MS/MS Methods for Purity Analysis of 4-Amino-3-(4-methylphenyl)butanoic acid

This in-depth technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the purity...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the purity analysis of 4-Amino-3-(4-methylphenyl)butanoic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound and its related impurities.

Introduction: The Analytical Imperative for 4-Amino-3-(4-methylphenyl)butanoic acid

4-Amino-3-(4-methylphenyl)butanoic acid is a gamma-amino acid derivative with a chiral center, a structural analogue of pharmacologically active compounds such as baclofen and pregabalin.[1] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Therefore, the development and validation of precise and accurate analytical methods for purity determination are paramount throughout the drug development lifecycle. This guide delves into a robust reversed-phase HPLC (RP-HPLC) method, validated according to International Council for Harmonisation (ICH) guidelines, and compares its performance characteristics with a highly sensitive and specific UPLC-MS/MS method.

The Primary Workhorse: A Validated RP-HPLC Method for Purity and Enantiomeric Separation

The RP-HPLC method remains the gold standard for routine quality control in the pharmaceutical industry due to its robustness, cost-effectiveness, and ease of implementation.[2] For a polar compound like 4-Amino-3-(4-methylphenyl)butanoic acid, which lacks a strong chromophore, derivatization is often employed to enhance UV detection. However, direct analysis at low UV wavelengths is also feasible and is the focus of the primary method presented here to maintain simplicity and avoid potential side reactions from derivatization agents.[3]

Rationale for Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte. 4-Amino-3-(4-methylphenyl)butanoic acid is a zwitterionic compound, and its retention on a reversed-phase column is influenced by the pH of the mobile phase. An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group and protonate the amino group, leading to better retention and peak shape on a C18 column. The selection of a C18 column is based on its wide applicability and proven performance for separating a broad range of pharmaceutical compounds.[4]

Due to the presence of a chiral center, the separation of enantiomers is a critical aspect of purity analysis. A dedicated chiral HPLC method is essential to control the stereoisomeric purity of the desired enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the direct separation of underivatized amino acid enantiomers.[5]

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Based on the synthesis of structurally similar compounds like 4-amino-3-phenylbutyric acid, potential impurities in 4-Amino-3-(4-methylphenyl)butanoic acid could include starting materials, intermediates, and by-products.[6] For instance, impurities could arise from the starting materials p-methylbenzaldehyde and ethyl acetoacetate, or from intermediates such as 3-(4-methylphenyl)glutaric acid. Degradation impurities can also form under stress conditions such as acid or base hydrolysis, oxidation, and photolysis.

Logical Flow of Impurity Identification

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., p-methylbenzaldehyde, ethyl acetoacetate) Intermediates Intermediates (e.g., 3-(4-methylphenyl)glutaric acid) Starting_Materials->Intermediates Reaction Steps Process_Impurities Process-Related Impurities (Unreacted Starting Materials, By-products) Starting_Materials->Process_Impurities API 4-Amino-3-(4-methylphenyl)butanoic acid Intermediates->API Intermediates->Process_Impurities Degradation_Impurities Degradation Products (Hydrolysis, Oxidation) API->Degradation_Impurities Stress Conditions

Caption: Logical relationship between the synthetic pathway and the origin of potential impurities.

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions for Achiral Purity:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A

Chromatographic Conditions for Chiral Purity:

ParameterCondition
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the 4-Amino-3-(4-methylphenyl)butanoic acid sample in the diluent to obtain a final concentration of approximately 1 mg/mL.

  • For the analysis of related substances, prepare a solution of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[7]

The High-Resolution Alternative: UPLC-MS/MS for Enhanced Sensitivity and Specificity

For challenging separations and the identification of unknown impurities at trace levels, UPLC-MS/MS offers significant advantages over conventional HPLC.[1][8] The use of sub-2 µm particle columns in UPLC provides higher resolution, increased peak capacity, and shorter run times. Coupling this with tandem mass spectrometry allows for highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

Rationale for UPLC-MS/MS

The primary driver for employing UPLC-MS/MS is its superior sensitivity and specificity. This is particularly beneficial for identifying and quantifying genotoxic impurities, which have very low permissible limits.[2] The ability to obtain structural information from the fragmentation patterns in the MS/MS scan is invaluable for the characterization of unknown impurities.

UPLC-MS/MS Workflow

Sample_Preparation Sample Preparation UPLC_Separation UPLC Separation (Sub-2µm column) Sample_Preparation->UPLC_Separation Ionization Ionization (ESI) UPLC_Separation->Ionization Mass_Analyzer_1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->Mass_Analyzer_2 Data_Analysis Data Analysis (Quantification & Identification) Mass_Analyzer_2->Data_Analysis

Caption: A simplified workflow of the UPLC-MS/MS analytical process.

Experimental Protocol: UPLC-MS/MS Method

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6.1-7 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Amino-3-(4-methylphenyl)butanoic acid 194.1177.115
Impurity 1 (e.g., 3-(4-methylphenyl)glutaric acid) 223.1205.112
Impurity 2 (e.g., p-methylbenzaldehyde) 121.191.110

Head-to-Head Comparison: HPLC vs. UPLC-MS/MS

FeatureRP-HPLC with UV DetectionUPLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Resolution Good, sufficient for routine analysis.Excellent, superior separation of closely eluting peaks.
Sensitivity Moderate, may require derivatization for low-level impurities.Very high, suitable for trace-level analysis.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass-based detection and fragmentation.
Analysis Time Longer (typically 20-30 minutes).Shorter (typically <10 minutes).
Cost Lower initial investment and running costs.Higher initial investment and maintenance costs.
Impurity Identification Relies on retention time matching with reference standards.Provides structural information for identification of unknown impurities.
Ideal Application Routine quality control, assay, and purity testing of known compounds.Impurity profiling, identification of unknown impurities, analysis of genotoxic impurities.

Conclusion: Selecting the Right Tool for the Job

Both RP-HPLC and UPLC-MS/MS are powerful techniques for the purity analysis of 4-Amino-3-(4-methylphenyl)butanoic acid. The choice of method depends on the specific requirements of the analysis.

  • For routine quality control, batch release testing, and assay determination , a well-validated RP-HPLC method offers a reliable, robust, and cost-effective solution. Its simplicity and widespread availability make it the workhorse of the pharmaceutical industry.

  • For in-depth impurity profiling, the identification of unknown degradation products, and the quantification of trace-level genotoxic impurities , the superior sensitivity, specificity, and structural elucidation capabilities of UPLC-MS/MS are indispensable.

Ultimately, a comprehensive analytical strategy for 4-Amino-3-(4-methylphenyl)butanoic acid will likely involve the use of both techniques at different stages of the drug development process, ensuring the highest standards of quality, safety, and efficacy.

References

  • Indian Journal of Research in Pharmacy and Biotechnology. (2014). A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF BACLOFEN IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Journal of Biomolecular Techniques. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation and determination of R-(−)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation and determination of R-(−)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Retrieved from [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

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Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized 4-Amino-3-(4-methylphenyl)butanoic Acid

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's chemical structure is a foundational pillar of scientific rigor. The biological activity and safety profile of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's chemical structure is a foundational pillar of scientific rigor. The biological activity and safety profile of a compound are intrinsically linked to its precise atomic arrangement. This guide provides a comprehensive comparison of core analytical techniques for the structural elucidation of a novel synthesized compound, 4-Amino-3-(4-methylphenyl)butanoic acid, a molecule with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices and present a self-validating workflow where converging lines of evidence from orthogonal techniques lead to a confident structural assignment.

The Imperative of Orthogonal Validation

This guide will compare these three core techniques, detailing their specific contributions to the structural puzzle of 4-Amino-3-(4-methylphenyl)butanoic acid.

Molecular Structure Under Investigation:
  • Compound: 4-Amino-3-(4-methylphenyl)butanoic acid

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation of organic compounds in solution.[2] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[3]

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.

Causality Behind Experimental Choices: The choice of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆), is critical. Deuterium (²H) is not detected in ¹H NMR, preventing the solvent's own proton signals from overwhelming the much smaller signals from the analyte.[4] DMSO is chosen here for its ability to dissolve the polar amino acid structure and to allow for the observation of exchangeable protons (from -NH₂ and -COOH groups).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Weigh 5-10 mg of the synthesized 4-Amino-3-(4-methylphenyl)butanoic acid.[5]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[6] Ensure complete dissolution.

  • Filtration: Filter the solution through a pipette containing a small, tight plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[5]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum on a 400 MHz (or higher) instrument. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

Data Interpretation & Expected Results for 4-Amino-3-(4-methylphenyl)butanoic acid

The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration, and multiplicity (splitting pattern).

Hypothetical Data Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
A -COOH~12.1Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
B Ar-H 7.15Doublet2HProtons on the aromatic ring ortho to the alkyl substituent. They are coupled to the meta protons.
C Ar-H 7.08Doublet2HProtons on the aromatic ring meta to the alkyl substituent. They are coupled to the ortho protons.
D -NH₂ ~3.4Broad Singlet2HAmine protons are exchangeable and often appear as a broad signal. Their chemical shift can be variable.
E CH -Ar~3.1-3.2Multiplet1HThe benzylic proton is coupled to the two adjacent methylene groups, resulting in a complex multiplet.
F CH₂ -N~2.9-3.0Multiplet2HThe methylene group adjacent to the amine is deshielded by the nitrogen. Coupled to the benzylic proton.
G CH₂ -COOH~2.5Multiplet2HThe methylene group adjacent to the carbonyl is deshielded. Coupled to the benzylic proton.
H Ar-CH₃ 2.28Singlet3HThe methyl group protons on the aromatic ring are shielded and appear as a singlet as they have no adjacent protons.
Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).[7]

Causality Behind Experimental Choices: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the carbon-proton coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line, simplifying interpretation and improving signal-to-noise.[8]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. Due to the low natural abundance of ¹³C (1.1%), a slightly higher concentration or a longer acquisition time may be necessary compared to ¹H NMR.[9]

  • Data Acquisition: Acquire the spectrum on the same instrument. A standard broadband decoupled pulse sequence is used.

Data Interpretation & Expected Results for 4-Amino-3-(4-methylphenyl)butanoic acid

Hypothetical Data Assignment Chemical Shift (δ, ppm) Rationale for Assignment
1 C =O~173.5The carboxylic acid carbonyl carbon is highly deshielded.
2 Ar-C (quaternary)~138.0The aromatic carbon attached to the alkyl chain (ipso-carbon).
3 Ar-C (quaternary)~136.2The aromatic carbon attached to the methyl group.
4 Ar-C H~129.5The two equivalent aromatic carbons meta to the methyl group.
5 Ar-C H~127.8The two equivalent aromatic carbons ortho to the methyl group.
6 C H₂-N~48.5The carbon atom bonded to the electronegative nitrogen atom.
7 C H-Ar~42.1The benzylic carbon atom.
8 C H₂-COOH~38.4The carbon atom alpha to the carbonyl group.
9 Ar-C H₃~20.7The aliphatic methyl carbon attached to the aromatic ring.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] For structural validation, its primary role is to determine the molecular weight of the compound with high precision, which can be used to confirm the molecular formula.[11][12]

Causality Behind Experimental Choices: A "soft" ionization technique like Electrospray Ionization (ESI) is chosen because it is gentle and typically results in the formation of an intact protonated molecule [M+H]⁺ with minimal fragmentation.[1] This makes it straightforward to determine the molecular weight. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides a highly accurate mass measurement (to several decimal places), allowing for the unambiguous determination of the elemental composition.[13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

Data Interpretation & Expected Results for 4-Amino-3-(4-methylphenyl)butanoic acid

The key piece of information is the m/z value of the most abundant ion, which corresponds to the protonated molecule.

Parameter Expected Value Hypothetical Measured Value (HRMS) Interpretation
Molecular Formula C₁₁H₁₅NO₂C₁₁H₁₆NO₂⁺The formula of the detected protonated ion.
Exact Mass 193.1103194.1179The theoretical exact mass of the neutral molecule.
[M+H]⁺ (Calculated) 194.1176The theoretical mass of the protonated molecule.
[M+H]⁺ (Observed) The experimentally measured mass of the protonated molecule.
Mass Error < 5 ppmThe difference between the measured and calculated mass should be minimal (< 5 ppm), confirming the elemental composition.[13]

Analysis of fragmentation patterns, if any, can provide additional structural information.[14][15] For this molecule, a characteristic loss would be that of the carboxylic acid group (-45 Da).

Infrared (IR) Spectroscopy: The Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.[16] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds absorb at characteristic frequencies.[17]

Causality Behind Experimental Choices: An Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation. The solid is simply pressed against a crystal (like diamond or germanium), and the IR spectrum is collected from the surface.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid synthesized compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first, then collect the sample spectrum. The instrument software automatically ratios the sample spectrum to the background.

Data Interpretation & Expected Results for 4-Amino-3-(4-methylphenyl)butanoic acid

The presence of key functional groups is confirmed by characteristic absorption bands.

Hypothetical Data Absorption Range (cm⁻¹) Functional Group Vibration Type Interpretation
1 3300 - 3000 (Broad)O-H (Carboxylic Acid)StretchingThe broadness is due to hydrogen bonding. Confirms the acid group.
2 3200 - 3400N-H (Amine)StretchingOften appears as one or two sharp peaks on top of the broad O-H signal. Confirms the amine group.
3 3050 - 3010C-H (Aromatic)StretchingConfirms the presence of the aromatic ring.
4 2960 - 2850C-H (Aliphatic)StretchingConfirms the presence of the alkyl portions of the molecule.
5 ~1710C=O (Carboxylic Acid)StretchingA strong, sharp absorption characteristic of a carbonyl group. Confirms the acid.
6 ~1600, ~1475C=C (Aromatic)StretchingAbsorptions characteristic of the aromatic ring.

Comparative Summary & Workflow

This multi-technique approach provides a self-validating system. The molecular weight from MS must match the formula derived from NMR. The functional groups identified by IR must be consistent with the fragments observed in NMR and MS.

Comparative Data Summary

Technique Primary Information Provided Strengths Limitations
¹H NMR H-H connectivity, chemical environments, relative proton count.Excellent for detailed structural mapping and stereochemistry.Requires relatively pure sample (5-10 mg); complex spectra can be difficult to interpret.
¹³C NMR Number and type of unique carbon atoms.Complements ¹H NMR, provides carbon skeleton information.Low sensitivity (requires more sample or longer acquisition time); not typically quantitative.[9]
HRMS Exact molecular weight and elemental formula.Extremely high sensitivity and accuracy for formula determination.Provides little information on connectivity or stereochemistry; isomers are often indistinguishable.
FT-IR Presence of key functional groups.Fast, requires minimal sample, good for identifying functional groups.Provides no information on molecular framework; spectrum can be complex for large molecules.

Visualized Validation Workflow

The logical flow from synthesis to final structure confirmation is a critical process in chemical development.

G cluster_0 Synthesis & Purification cluster_1 Orthogonal Analytical Validation cluster_2 Data Integration & Confirmation Syn Synthesized Compound Pur Purification (e.g., Crystallization, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H & ¹³C) Pur->NMR Sample Analysis MS Mass Spectrometry (HRMS) Pur->MS Sample Analysis IR FT-IR Spectroscopy Pur->IR Sample Analysis Integ Integrate & Correlate Data (Framework + Formula + Functional Groups) NMR->Integ MS->Integ IR->Integ Confirm Structure Confirmed Integ->Confirm Consistent Data

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-(4-methylphenyl)butanoic Acid Analogues

This guide provides a detailed examination of the structure-activity relationships (SAR) for analogues of 4-Amino-3-(4-methylphenyl)butanoic acid, a close structural relative of potent GABAergic modulators. Leveraging in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the structure-activity relationships (SAR) for analogues of 4-Amino-3-(4-methylphenyl)butanoic acid, a close structural relative of potent GABAergic modulators. Leveraging insights from extensive research on related compounds, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to design and evaluate novel central nervous system (CNS) therapeutics. We will dissect the impact of molecular modifications on pharmacological activity, supported by experimental data and protocols.

Introduction: The Significance of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a cornerstone in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The therapeutic efficacy of these molecules is intrinsically linked to their ability to modulate GABA receptors, primarily GABAA and GABAB subtypes.

4-Amino-3-(4-methylphenyl)butanoic acid belongs to a class of phenyl-substituted GABA analogues. A well-known member of this class is Baclofen, (R)-4-amino-3-(4-chlorophenyl)butanoic acid, a selective GABAB receptor agonist used clinically as a muscle relaxant.[1][2] The structural similarity between these compounds allows for the extrapolation of SAR principles to guide the design of new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles.

Deciphering the Structure-Activity Landscape

The core scaffold of 4-amino-3-phenylbutanoic acid offers several key positions for chemical modification to probe and optimize biological activity. These include the phenyl ring, the amino group, and the carboxylic acid moiety. The following sections detail the anticipated effects of substitutions at these positions, drawing parallels from established GABA analogue research.[3][4]

Phenyl Ring Substitutions: A Key Determinant of Potency and Selectivity

The nature and position of the substituent on the phenyl ring are critical for activity. In the parent compound, a methyl group is present at the para-position.

  • Halogen Substitution: The substitution of the methyl group with a halogen, particularly chlorine as seen in Baclofen, is well-documented to confer potent GABAB agonism.[1][2] This suggests that electron-withdrawing groups in the para-position are favorable. The size and electronegativity of the halogen can fine-tune the activity.

  • Alkoxy and Other Substitutions: Modifications with other groups, such as alkoxy or nitro groups, can significantly alter the electronic and steric properties of the molecule, thereby influencing receptor binding.[5] For instance, dialkoxyphenyl substitutions have shown a positive impact on the activity of other heterocyclic compounds.[5]

  • Positional Isomerism: Moving the substituent from the para- to the meta- or ortho-position is likely to have a profound impact on the molecule's conformation and its ability to fit into the receptor's binding pocket, potentially leading to a decrease in activity or a shift in selectivity.

The Amino Group: Essential for Pharmacophoric Recognition

The primary amino group is a crucial pharmacophoric element, mimicking the amino group of GABA.

  • N-Alkylation and N-Acylation: In general, N-alkylation or N-acylation of the amino group in GABA analogues leads to a significant reduction or complete loss of activity. This is because the free amino group is believed to be essential for the ionic interaction with the receptor's binding site.

  • Incorporation into Heterocyclic Systems: While direct substitution is detrimental, incorporating the nitrogen atom into a heterocyclic ring system, such as a 1,2,3-triazole, has been explored as a strategy to create novel GABA analogues.[3] This approach can maintain the necessary nitrogen positioning while introducing other favorable properties.

The Carboxylic Acid Moiety: The Second Pillar of Interaction

The carboxylic acid group is the other key pharmacophoric feature, engaging in critical interactions within the GABA receptor binding site.

  • Esterification: Conversion of the carboxylic acid to an ester (prodrug approach) can enhance lipophilicity and improve blood-brain barrier penetration.[6] However, the ester must be readily hydrolyzed in vivo to the active carboxylic acid to exert its pharmacological effect.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or phosphonic acids can modulate the acidity and binding interactions, potentially leading to altered potency and selectivity.[6]

Comparative Activity Data

To illustrate the SAR principles discussed, the following table summarizes hypothetical and extrapolated activity data for a series of 4-Amino-3-(4-methylphenyl)butanoic acid analogues. The data is presented to guide future experimental design.

Compound R (Phenyl Ring Substitution) Modification Predicted GABAB Receptor Affinity (Ki, nM) Predicted Selectivity (vs. GABAA)
1 (Parent) 4-CH3-ModerateModerate
2 4-Cl-HighHigh
3 4-F-HighHigh
4 4-OCH3-Moderate-LowModerate
5 3-CH3-LowLow
6 4-CH3N-CH3Very LowN/A
7 4-CH3COOCH2CH3 (Ester)Inactive (Prodrug)N/A
8 4-Cl(S)-enantiomerLowLow
9 4-Cl(R)-enantiomer (Baclofen)HighHigh

Note: This table is for illustrative purposes and the predicted activities are based on established SAR trends in related chemical series. The stereochemistry at the C3 position is crucial, with the (R)-enantiomer generally being the more active isomer for GABAB receptor binding.[1][2]

Experimental Protocols for Evaluation

To validate the predicted activities and further explore the SAR of these analogues, robust in vitro and in vivo assays are essential.

In Vitro GABAB Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the GABAB receptor in rat brain membranes.[7]

Objective: To determine the inhibitory constant (Ki) of novel analogues for the GABAB receptor.

Materials:

  • Rat brain tissue (cerebellum or cortex)

  • [3H]-GABA (Radioligand)

  • Isoguvacine (to block GABAA sites)

  • Baclofen (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Calcium Chloride (CaCl2)

  • Triton X-100

  • Glass fiber filters

  • Scintillation counter and fluid

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in buffer containing Triton X-100 and incubate on ice for 30 minutes.

    • Centrifuge and wash the pellet multiple times with fresh buffer to remove endogenous GABA and Triton X-100.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

      • 50 µL of [3H]-GABA (final concentration ~20 nM)

      • 50 µL of isoguvacine (final concentration 40 µM)

      • 50 µL of test compound at various concentrations (or buffer for total binding, or excess unlabeled GABA/Baclofen for non-specific binding).

      • 100 µL of the prepared brain membrane suspension.

    • Incubate the plate at 4°C for 20 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Relationships

To better understand the concepts presented, the following diagrams illustrate the key SAR points and the experimental workflow.

Structure-Activity Relationship Diagram

SAR_GABA_Analogues cluster_scaffold 4-Amino-3-(4-methylphenyl)butanoic Acid Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Pharmacological Activity Scaffold Phenyl_Ring Phenyl Ring Substitutions Scaffold->Phenyl_Ring Amino_Group Amino Group Modifications Scaffold->Amino_Group Carboxylic_Acid Carboxylic Acid Modifications Scaffold->Carboxylic_Acid Potency Potency Phenyl_Ring->Potency Selectivity Selectivity Phenyl_Ring->Selectivity Amino_Group->Potency Carboxylic_Acid->Potency PK_Profile Pharmacokinetics Carboxylic_Acid->PK_Profile

Caption: Key modification points on the scaffold and their influence on activity.

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow Start Start: Rat Brain Tissue Homogenization 1. Homogenization in Buffer Start->Homogenization Centrifugation1 2. Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 3. High-Speed Centrifugation Centrifugation1->Centrifugation2 Triton_Treatment 4. Triton X-100 Treatment Centrifugation2->Triton_Treatment Washing 5. Washing Steps Triton_Treatment->Washing Membrane_Prep Prepared Brain Membranes Washing->Membrane_Prep Assay_Setup 6. Assay Incubation ([3H]-GABA, Test Compound, Membranes) Membrane_Prep->Assay_Setup Filtration 7. Rapid Filtration Assay_Setup->Filtration Counting 8. Scintillation Counting Filtration->Counting Data_Analysis 9. Data Analysis (IC50, Ki) Counting->Data_Analysis End End: Affinity Data Data_Analysis->End

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Pharmacology of Novel GABA Analogues

Authored for Researchers, Scientists, and Drug Development Professionals The γ-aminobutyric acid (GABA) system, as the principal inhibitory network in the mammalian central nervous system (CNS), represents a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The γ-aminobutyric acid (GABA) system, as the principal inhibitory network in the mammalian central nervous system (CNS), represents a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders.[1][2][3] For decades, clinicians have leveraged drugs that modulate GABAergic signaling to manage conditions like epilepsy, anxiety, insomnia, and muscle spasms.[4][5] However, classical agents such as benzodiazepines and barbiturates, while effective, are often encumbered by dose-limiting side effects including sedation, motor impairment, tolerance, and dependence.[6] This has propelled the development of novel GABA analogues designed to offer improved therapeutic windows through refined mechanisms of action.

This guide provides an in-depth comparative framework for evaluating these next-generation compounds. We will move beyond a simple catalog of agents to dissect the experimental workflows used to characterize and differentiate them, providing both the rationale and detailed protocols for key assays. Our focus is on three major classes of novel GABAergic modulators:

  • Subtype-Selective GABA-A Receptor Positive Allosteric Modulators (PAMs): These compounds aim to achieve targeted effects by selectively enhancing the activity of specific GABA-A receptor isoforms (e.g., those containing α2/α3 subunits for anxiolysis without sedation).[6][7]

  • GABA Transporter (GAT) Inhibitors: By blocking the reuptake of GABA from the synaptic cleft, these agents increase the ambient concentration of GABA, thereby prolonging its inhibitory action.[8][9][10]

  • GABA Aminotransferase (GABA-T) Inhibitors: These drugs prevent the metabolic breakdown of GABA, leading to a sustained increase in overall brain GABA levels.[11][12][13]

It is important to note that Gabapentinoids, such as gabapentin and pregabalin, are also GABA analogues but are not discussed in detail here as their primary mechanism of action is not direct GABA receptor agonism but rather binding to the α2δ subunit of voltage-gated calcium channels.[14][15][16][17]

The Pharmacological Evaluation Workflow

A rigorous comparison of novel GABA analogues follows a logical, multi-tiered progression from molecular target engagement to functional cellular effects and, finally, to in vivo therapeutic efficacy. This workflow ensures that observed effects can be mechanistically linked to the drug's intended target.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Tier 1: Target Binding & Affinity (Receptor Binding Assays) B Tier 2: Functional Potency & Efficacy (Electrophysiology) A->B Confirms functional consequence of binding C Tier 3: Preclinical Efficacy & Therapeutic Index (Behavioral Models) B->C Translates cellular effects to whole-organism response

Caption: A tiered workflow for characterizing novel GABA analogues.

Tier 1: Target Engagement and Binding Affinity

The foundational step in characterizing any novel compound is to confirm it binds to its intended molecular target with high affinity and selectivity. Radioligand binding assays are the gold standard for this determination.

Causality Behind Experimental Choice: This assay directly measures the physical interaction between the drug and the receptor or transporter protein. By quantifying the binding affinity (expressed as the inhibition constant, Ki), we can compare the inherent potency of different analogues at the molecular level. A lower Ki value signifies a higher binding affinity.

Comparative Binding Affinities of Novel GABA Analogues

The following table summarizes representative binding data for different classes of GABAergic modulators. It is crucial to note that direct comparison of Ki values across different targets (e.g., a GABAA receptor vs. a GAT1 transporter) is not meaningful; the comparison should be made between analogues acting on the same target.

Compound ClassExample CompoundTargetRadioligandKi (nM)Primary Implication
α2/3-Selective PAM KRM-II-81α2/α3 subunit-containing GABAA Receptors[3H]Ro15-17882.5High affinity for targeted GABAA receptor subtypes suggests potential for non-sedating anxiolysis.[6]
Non-Selective PAM Diazepamα1, α2, α3, α5 subunit-containing GABAA Receptors[3H]Flunitrazepam4.1High affinity for multiple GABAA receptor subtypes, explaining its broad efficacy and sedative side effects.
GAT1 Inhibitor TiagabineGABA Transporter 1 (GAT1)[3H]Tiagabine13Potent blockade of GABA reuptake, leading to increased synaptic GABA concentration.[8]
GABA-T Inhibitor VigabatrinGABA Aminotransferase (GABA-T)N/A (Irreversible)N/ACovalently binds to and inactivates the GABA-T enzyme, causing a sustained increase in brain GABA levels.[11]
Experimental Protocol: Competitive Radioligand Binding Assay for GAT1 Inhibitors

This protocol describes a method to determine the binding affinity of a novel, unlabeled GAT1 inhibitor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]Tiagabine) for binding to GAT1 in rat brain membrane preparations.

Self-Validating System: The inclusion of both a "total binding" control (radioligand only) and a "non-specific binding" control (radioligand + a saturating concentration of a known GAT1 inhibitor) is critical. The difference between these two yields the "specific binding," which should account for >80% of total binding for the assay to be considered valid.

Materials & Reagents:

  • Whole rat brains (minus cerebellum)

  • [3H]Tiagabine (specific activity ~80-90 Ci/mmol)

  • Unlabeled Tiagabine (for non-specific binding)

  • Test compounds (novel GAT1 inhibitors)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer and centrifuge

  • Scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend the resulting pellet (the membrane fraction) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

    • Rationale: This differential centrifugation process isolates the cell membranes, which are rich in the target transporter protein GAT1.

  • Assay Setup:

    • Prepare serial dilutions of the test compound and a reference compound (e.g., unlabeled Tiagabine).

    • In triplicate, set up tubes for:

      • Total Binding: 50 µL buffer + 50 µL [3H]Tiagabine + 400 µL membrane suspension.

      • Non-Specific Binding (NSB): 50 µL unlabeled Tiagabine (10 µM final) + 50 µL [3H]Tiagabine + 400 µL membrane suspension.

      • Test Compound: 50 µL test compound dilution + 50 µL [3H]Tiagabine + 400 µL membrane suspension.

    • Rationale: The NSB sample defines the amount of radioligand that binds to components other than the target, which must be subtracted from all other measurements.

  • Incubation:

    • Incubate all tubes at room temperature (25°C) for 30 minutes.

    • Rationale: This allows the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is crucial to separate bound from unbound radioligand without disturbing the binding equilibrium.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]).

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity and Potency

Demonstrating that a compound binds to its target is necessary but not sufficient. The next critical step is to prove that this binding translates into a measurable biological effect. For GABAergic drugs, whole-cell patch-clamp electrophysiology is the definitive assay for measuring functional activity at the cellular level.

Causality Behind Experimental Choice: This technique directly measures the flow of ions (in this case, chloride ions) through GABA-A receptors in response to drug application.[18] It allows for precise quantification of a compound's potency (EC50, the concentration producing 50% of the maximal response) and efficacy (the maximum response relative to GABA itself). For GAT or GABA-T inhibitors, this method can measure the resulting enhancement of GABA-evoked currents.

G cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Measured Output cell Neuron Glass Pipette (Recording Electrode) current Chloride Ion (Cl-) Influx (Measured as Inward Current) cell:pipette->current Records receptor GABAA Receptor receptor->current Channel Opening drug GABA Analogue (e.g., PAM) drug->receptor gaba GABA gaba->receptor

Caption: Workflow for a patch-clamp electrophysiology experiment.

Comparative Functional Potency of Novel GABA Analogues

This table illustrates how electrophysiology can differentiate compounds based on their functional effects.

Compound ClassExample CompoundAssay TypeEC50 (nM)Efficacy (% of Max GABA Response)Primary Implication
α2/3-Selective PAM Darigabat (PF-06372865)Potentiation of GABA EC10 response~28>100% (Potentiation)Effectively enhances GABA's natural effect at low concentrations, confirming functional activity.[6]
GAT1 Inhibitor E2730Enhancement of synaptically-evoked IPSCs*~50N/A (Enhancement)Prolongs the duration and amplitude of inhibitory postsynaptic currents, confirming functional blockade of GABA reuptake.[19]
GABA-B Agonist BaclofenDirect activation of GIRK channels~1,000100% (Full Agonist)Directly activates GABAB receptors, leading to postsynaptic hyperpolarization.[20]

*IPSC: Inhibitory Postsynaptic Current

Experimental Protocol: Whole-Cell Patch-Clamp Recording for GABAA PAMs

This protocol details how to measure the ability of a novel PAM to enhance GABA-evoked currents in cultured neurons or HEK293 cells expressing specific GABAA receptor subtypes.

Self-Validating System: A stable baseline holding current and consistent responses to a control GABA application (e.g., EC10) before and after drug application (washout) are essential for validation. The seal resistance between the pipette and the cell must be in the gigaohm range (a "gigaseal") to ensure low-noise, high-quality recordings.

Materials & Reagents:

  • Cultured neurons or transfected HEK293 cells

  • Inverted microscope with manipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • External Solution: Contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, mimicking cerebrospinal fluid.

  • Internal Solution (in pipette): Contains CsCl (to isolate chloride currents), MgCl2, EGTA, HEPES, and ATP/GTP.

  • GABA stock solution

  • Test compound (novel PAM)

Step-by-Step Methodology:

  • Pipette Preparation:

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Rationale: This resistance range provides a good balance between seal stability and ease of obtaining a whole-cell configuration.

  • Obtaining a Gigaseal:

    • Under the microscope, carefully approach a target cell with the micropipette.

    • Apply slight positive pressure to keep the tip clean.

    • Upon touching the cell, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief, strong pulse of suction to rupture the patch of membrane under the pipette tip. This establishes electrical and physical continuity between the pipette interior and the cell cytoplasm.

    • Clamp the cell's membrane potential at -60 mV.

    • Rationale: "Clamping" the voltage allows direct measurement of the current flowing across the membrane in response to receptor activation.

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply a low concentration of GABA (e.g., EC10, a concentration that elicits 10% of the maximal response) for 2-3 seconds to obtain a control current.

    • Wash the cell with external solution.

    • Co-apply the same EC10 concentration of GABA along with the novel PAM.

    • Rationale: Applying the PAM in the presence of a sub-maximal GABA concentration is the key to measuring potentiation. A PAM will increase the current evoked by the EC10 of GABA.

  • Data Acquisition and Analysis:

    • Record the amplitude of the chloride current during each application.

    • Calculate the percentage potentiation: 100 * [(IPAM+GABA - IGABA) / IGABA], where I is the current amplitude.

    • Repeat with multiple concentrations of the PAM to generate a dose-response curve and calculate the EC50 for potentiation.

Tier 3: In Vivo Efficacy and Therapeutic Index

The final and most critical stage of preclinical comparison is to determine if a compound has the desired therapeutic effect in a living organism and to establish its safety margin. This is achieved using animal models that recapitulate aspects of human diseases.

Causality Behind Experimental Choice: Behavioral models provide an integrated readout of a drug's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics at the whole-organism level. They are essential for predicting clinical efficacy and identifying potential side effects.

Comparative In Vivo Efficacy of Novel GABA Analogues
Compound ClassExample CompoundAnimal ModelEndpointEfficacious Dose Range (mg/kg)Primary Implication
α5-Selective PAM Compound 6Aged Rat Radial Arm MazeReduction in memory errors3Shows that enhancing tonic inhibition via α5-GABAA receptors can improve cognitive function in an age-related memory impairment model.[21]
GAT1 Inhibitor NO-711Mouse Model of Incisional PainIncreased paw withdrawal threshold1 - 10Demonstrates that elevating synaptic GABA in the spinal cord has an analgesic effect, validating GAT1 as a pain target.[10]
GABA-T Inhibitor OV329Mouse Model of Status EpilepticusReduced seizure severity10 - 30Confirms that systemically increasing brain GABA levels is a powerful anticonvulsant strategy.[12]
Experimental Protocol: The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely validated behavioral assay used to screen for anxiolytic (anxiety-reducing) drugs. The maze consists of two open arms and two closed arms. Anxious animals will spend more time in the perceived safety of the closed arms. An effective anxiolytic drug increases the time spent and the number of entries into the open arms.

Self-Validating System: The total distance traveled by the animal in the maze should be recorded. A significant decrease in total movement suggests sedation rather than a specific anxiolytic effect, which would confound the results. The experiment must be run under controlled, low-light, and low-noise conditions to minimize external stressors.

Materials & Reagents:

  • Elevated Plus Maze apparatus for rodents

  • Video camera and tracking software

  • Test animals (e.g., male C57BL/6 mice)

  • Vehicle solution (e.g., saline or DMSO/saline)

  • Test compound and a positive control (e.g., Diazepam)

Step-by-Step Methodology:

  • Acclimation:

    • Acclimate animals to the testing room for at least 1 hour before the experiment.

    • Rationale: This reduces the stress of a novel environment, allowing the maze itself to be the primary anxiogenic stimulus.

  • Dosing:

    • Administer the test compound, vehicle, or positive control to different groups of animals (e.g., via intraperitoneal injection). A typical pretreatment time is 30 minutes.

    • Rationale: The pretreatment time allows the drug to be absorbed and reach effective concentrations in the brain.

  • Test Procedure:

    • Gently place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session with an overhead video camera.

    • Rationale: Placing the animal in the center forces it to make an immediate choice, providing a clear measure of its initial anxiety level.

  • Data Analysis:

    • Use automated tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the "% Time in Open Arms" = (Time in Open / Total Time) * 100.

    • Compare the results between the vehicle-treated group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A statistically significant increase in the % time spent in the open arms, without a significant decrease in total distance traveled, is indicative of an anxiolytic effect.

Conclusion and Future Directions

The comparative pharmacological framework presented here—progressing from molecular binding to cellular function and in vivo efficacy—is essential for the rational development of novel GABA analogues. By focusing on subtype-selective PAMs, transporter inhibitors, and metabolic inhibitors, researchers are moving beyond the broad-spectrum activity of classical benzodiazepines to create more refined therapeutics.[6] Future developments will likely involve even greater selectivity, such as targeting specific GABAA receptor assemblies in distinct brain circuits or developing reversible GABA-T inhibitors to mitigate off-target effects.[11][22] The rigorous application of the described experimental workflows will be paramount in identifying and validating these next-generation medicines for a wide range of CNS disorders.

References

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  • Lanza, M., et al. (2001). Gabapentin is not a GABAB receptor agonist. PubMed. [Link]

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  • Takahashi, K., et al. (2023). Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication. PubMed Central. [Link]

  • Neuronal Inhibition in Epilepsy: Native Human GABA-A Receptors and Pharmacological Chaperones Restoring Expression of Disease Associated Variants. (2026). PubMed Central. [Link]

  • Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. (2024). PubMed Central. [Link]

  • What are GAT1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • What are GABA receptor agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Gabapentinoid. (2024). Wikipedia. [Link]

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  • GABAB receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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  • Announcing the Novel Class of GABA–A Receptor Selective Positive Allosteric Modulator Antidepressants. (2020). Taylor & Francis Online. [Link]

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